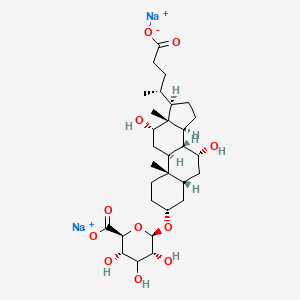
CholicAcid3-O-beta-GlucuronideDisodiumSalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholic Acid 3-O-beta-Glucuronide Disodium Salt is a bile acid derivative with the molecular formula C30H46O11.2Na and a molecular weight of 628.66 g/mol . This compound is a glucuronide conjugate of cholic acid, which is a primary bile acid synthesized in the liver from cholesterol. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Méthodes De Préparation
The synthesis of Cholic Acid 3-O-beta-Glucuronide Disodium Salt involves the glucuronidation of cholic acid. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) or can be chemically induced using reagents like glucuronic acid derivatives in the presence of catalysts . Industrial production methods may involve the use of bioreactors for enzymatic synthesis or chemical reactors for chemical synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Cholic Acid 3-O-beta-Glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cholic Acid 3-O-beta-Glucuronide Disodium Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of bile acids and their derivatives.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: It is used in pharmacological research to understand its potential therapeutic effects and its role in drug metabolism.
Mécanisme D'action
The mechanism of action of Cholic Acid 3-O-beta-Glucuronide Disodium Salt involves its interaction with bile acid receptors and transporters in the body. The compound is absorbed in the intestine and transported to the liver, where it is involved in the emulsification and absorption of dietary fats. It also plays a role in the regulation of cholesterol levels and the maintenance of bile acid homeostasis . The molecular targets include bile acid receptors such as FXR (farnesoid X receptor) and transporters like ASBT (apical sodium-dependent bile acid transporter).
Comparaison Avec Des Composés Similaires
Cholic Acid 3-O-beta-Glucuronide Disodium Salt can be compared with other bile acid derivatives such as:
Cholic Acid: The parent compound, which is not conjugated with glucuronic acid.
Taurocholic Acid: A taurine-conjugated bile acid.
Propriétés
Formule moléculaire |
C30H46Na2O11 |
|---|---|
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C30H48O11.2Na/c1-13(4-7-21(33)34)16-5-6-17-22-18(12-20(32)30(16,17)3)29(2)9-8-15(10-14(29)11-19(22)31)40-28-25(37)23(35)24(36)26(41-28)27(38)39;;/h13-20,22-26,28,31-32,35-37H,4-12H2,1-3H3,(H,33,34)(H,38,39);;/q;2*+1/p-2/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23?,24+,25-,26+,28-,29+,30-;;/m1../s1 |
Clé InChI |
MOVBKGRYWBHYTR-KAOLFDMQSA-L |
SMILES isomérique |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)O)C.[Na+].[Na+] |
SMILES canonique |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)O)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086668.png)
![N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine](/img/structure/B14086677.png)
![tert-Butyl (3S)-3-[(2-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14086680.png)
![1-(3-Propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086686.png)
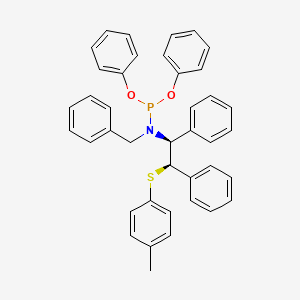
![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B14086702.png)
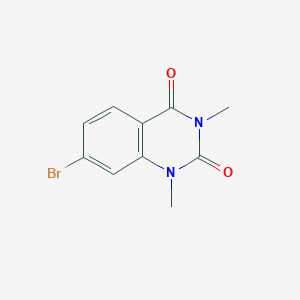
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086720.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086721.png)
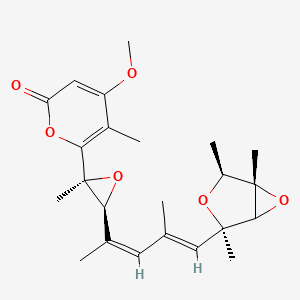
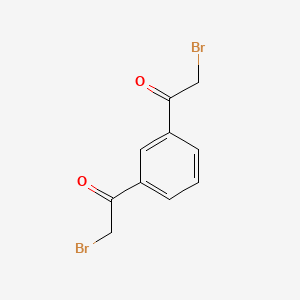

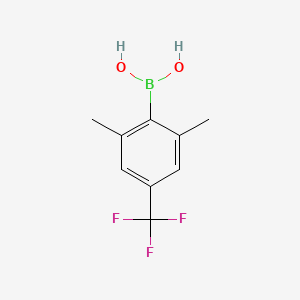
![[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14086743.png)
